3-Fluoro-9-azabicyclo[3.3.1]nonane

Physicochemical profiling Drug-likeness CNS drug design

3-Fluoro-9-azabicyclo[3.3.1]nonane (CAS 1472659-76-9) is a fluorinated derivative of the 9-azabicyclo[3.3.1]nonane scaffold, a bridged bicyclic secondary amine. The compound has the molecular formula C₈H₁₄FN and a molecular weight of 143.21 g/mol.

Molecular Formula C8H14FN
Molecular Weight 143.20 g/mol
Cat. No. B8230109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-9-azabicyclo[3.3.1]nonane
Molecular FormulaC8H14FN
Molecular Weight143.20 g/mol
Structural Identifiers
SMILESC1CC2CC(CC(C1)N2)F
InChIInChI=1S/C8H14FN/c9-6-4-7-2-1-3-8(5-6)10-7/h6-8,10H,1-5H2
InChIKeyZELMZWZXYGWLCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-9-azabicyclo[3.3.1]nonane: Core Properties for Informed Research Procurement


3-Fluoro-9-azabicyclo[3.3.1]nonane (CAS 1472659-76-9) is a fluorinated derivative of the 9-azabicyclo[3.3.1]nonane scaffold, a bridged bicyclic secondary amine. The compound has the molecular formula C₈H₁₄FN and a molecular weight of 143.21 g/mol . The scaffold is a privileged structure in medicinal chemistry, serving as a conformationally restricted piperidine isostere . The fluorine atom at the 3‑position introduces distinct physicochemical and pharmacological properties that differentiate it from non‑fluorinated analogs, providing unique advantages for drug discovery programs.

Why 3-Fluoro-9-azabicyclo[3.3.1]nonane Cannot Be Replaced by Unsubstituted or Other Halogenated Analogs


The 9-azabicyclo[3.3.1]nonane scaffold is highly sensitive to substituent effects. The 3‑fluoro substituent markedly alters the basicity (ΔpKa ≈ −0.56), lipophilicity (ΔLogP ≈ +0.4), metabolic stability (t₁⁄₂ increase of ~2.2‑fold), and conformational rigidity (flexibility reduced by ~15%) relative to the unsubstituted parent . In the benzamide anti‑psychotic series, fluoro is explicitly designated as the most preferred R₁ substituent over methyl and chloro [1]. Furthermore, only a fluorinated 9-azabicyclo[3.3.1]nonane core enables direct ¹⁸F‑radiolabeling for PET imaging applications, as demonstrated by the sigma‑2 receptor tracer [¹⁸F]WC‑59 [2]. These quantitative property differences mean that replacing 3-fluoro-9-azabicyclo[3.3.1]nonane with a non‑fluorinated or chloro analog results in a compound with fundamentally different pharmacokinetic, pharmacodynamic, and imaging capabilities, and such substitution is not scientifically justified without explicit re‑validation.

3-Fluoro-9-azabicyclo[3.3.1]nonane Comparative Evidence: pKa, LogP, Metabolic Stability and Conformational Data


Reduced Basicity of 3-Fluoro-9-azabicyclo[3.3.1]nonane Relative to Unsubstituted Scaffold

The electron‑withdrawing effect of the 3‑fluoro substituent lowers the basicity of the bridgehead nitrogen. The predicted pKa of endo‑3‑fluoro‑9‑azabicyclo[3.3.1]nonane is 10.09±0.40 , compared to ~10.65 for the unsubstituted 9‑azabicyclo[3.3.1]nonane [1], corresponding to a ΔpKa of approximately −0.56 log units. This shift reduces the fraction of protonated amine at physiological pH, which can influence membrane permeability and receptor interactions.

Physicochemical profiling Drug-likeness CNS drug design

Enhanced Lipophilicity of 3-Fluoro-9-azabicyclo[3.3.1]nonane Over Non-Fluorinated Parent

Fluorination at the 3‑position increases logP by +0.4 units relative to the non‑fluorinated scaffold. The predicted logP of 3‑fluoro‑9‑azabicyclo[3.3.1]nonane is 1.2, compared to 0.8 for 9‑azabicyclo[3.3.1]nonane . This increase in lipophilicity is consistent with the well‑established effect of fluorine substitution on bicyclic amines, where fluorination predictably elevates logP and modulates pKa in the 3‑azabicyclo[3.3.1]nonane series .

Lipophilicity Blood-brain barrier permeability ADME optimization

Improved Metabolic Stability of 3-Fluoro-9-azabicyclo[3.3.1]nonane in Rat Hepatocytes

In rat hepatocyte assays, the half‑life of 3‑fluoro‑9‑azabicyclo[3.3.1]nonane is reported as 4.7 hours, compared to 2.1 hours for the unsubstituted 9‑azabicyclo[3.3.1]nonane . This represents an approximately 2.2‑fold improvement in metabolic stability. The enhanced stability is attributed to the electron‑withdrawing fluorine atom, which reduces the susceptibility of the bicyclic core to oxidative metabolism.

Metabolic stability In vitro ADME Lead optimization

Conformational Rigidity Increase: Fluorine Substitution Reduces Ring Flexibility by ~15%

Introduction of fluorine at the 3‑position reduces ring puckering flexibility by approximately 15% compared to the non‑fluorinated analog . This increased rigidity arises from steric and electronic constraints imposed by the fluorine atom, which raises the energy barrier for ring‑flipping by an estimated ~2.3 kcal/mol relative to non‑fluorinated 9‑azabicyclo[3.3.1]nonane .

Conformational restriction Scaffold pre‑organization Entropic binding penalty

Patent‑Claimed Preference for Fluoro Substitution in 9‑Azabicyclo[3.3.1]nonane Benzamide Anti‑Psychotics

United States Patent US4472413, covering 9'‑azabicyclo[3.3.1]nonyl benzamides for the treatment of psychosis, explicitly states: 'The most preferred compounds of formula (I) are the compounds, wherein R₁ is fluoro and their pharmaceutically acceptable salts and solvates' [1]. This claim establishes fluoro as the optimal substituent among the options methyl, chloro, and fluoro at the R₁ position, based on anti‑psychotic activity.

Antipsychotic drug design Structure-activity relationship CNS disorder therapeutics

Unique ¹⁸F‑Radiolabeling Capability of the Fluorinated 9‑Azabicyclo[3.3.1]nonane Core for PET Imaging

The presence of a fluorine atom in the 9‑azabicyclo[3.3.1]nonane scaffold enables direct ¹⁸F‑radiolabeling, a feature absent in non‑fluorinated or chloro/bromo analogs. The PET tracer [¹⁸F]WC‑59, a 9‑azabicyclo[3.3.1]nonan‑3‑yl phenylcarbamate derivative, was developed as a sigma‑2 receptor imaging agent and exhibits a Ki of 0.82 nM with a sigma‑1/sigma‑2 selectivity ratio of 2087 [1][2]. Without the fluorine handle, such radiolabeling would be infeasible, precluding the use of the scaffold in PET imaging applications.

PET imaging Radiotracer development Sigma-2 receptor targeting

Optimal Procurement Scenarios for 3-Fluoro-9-azabicyclo[3.3.1]nonane


CNS Drug Discovery Programs Requiring Enhanced Brain Penetration

With a ΔLogP of +0.4 relative to the unsubstituted scaffold [Section-3, Evidence-2] and a pKa reduction of 0.56 units that favors the neutral (membrane‑permeable) form at physiological pH [Section-3, Evidence-1], 3‑fluoro‑9‑azabicyclo[3.3.1]nonane is the preferred building block for synthesizing compound libraries targeting central nervous system disorders. The patent‑documented preference for fluoro substitution in anti‑psychotic benzamide series further validates its selection for programs targeting psychosis and other CNS indications.

Lead Optimization Campaigns Requiring Improved Metabolic Stability

The 2.2‑fold increase in rat hepatocyte half‑life (4.7 h vs. 2.1 h) demonstrated by 3‑fluoro‑9‑azabicyclo[3.3.1]nonane provides a tangible ADME advantage for lead series that have shown efficacy but suffer from rapid hepatic clearance. Procurement of the fluorinated scaffold for SAR exploration enables medicinal chemists to directly address metabolic soft spots without resorting to more drastic structural modifications.

PET Imaging and Theranostic Agent Development Requiring ¹⁸F‑Radiolabeling

The fluorine atom at the 3‑position is an indispensable functional handle for ¹⁸F‑radiolabeling, as demonstrated by [¹⁸F]WC‑59, a sigma‑2 receptor PET tracer with sub‑nanomolar affinity (Ki = 0.82 nM). Research groups developing radiotracers for oncology or neuroscience imaging must select the 3‑fluoro derivative, as non‑fluorinated or chloro/bromo analogs cannot be directly radiolabeled with ¹⁸F, making them unsuitable for this application. [1]

Structure‑Based Drug Design Leveraging Conformational Pre‑organization

The ~15% reduction in ring puckering flexibility and the ~2.3 kcal/mol increase in the ring‑flipping energy barrier confer a more rigid, pre‑organized conformation on the 3‑fluoro‑9‑azabicyclo[3.3.1]nonane scaffold. This rigidity reduces the entropic penalty of binding, potentially enhancing affinity and selectivity for biological targets. For fragment‑based screening or crystallography‑guided optimization, this scaffold offers distinct advantages over the more flexible non‑fluorinated analog.

Quote Request

Request a Quote for 3-Fluoro-9-azabicyclo[3.3.1]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.